

Physical and chemical properties of $\text{Mn}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese acetate tetrahydrate*

Cat. No.: *B2609459*

[Get Quote](#)

An In-depth Technical Guide to Manganese(II) Acetate Tetrahydrate ($\text{Mn}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of manganese(II) acetate tetrahydrate. It includes detailed experimental protocols for property determination and relevant applications, particularly in research and development.

Physical and Chemical Properties

Manganese(II) acetate tetrahydrate is a pale pink crystalline solid.^[1] It is the tetrahydrate form of manganese(II) acetate, an inorganic compound with the chemical formula $\text{Mn}(\text{CH}_3\text{COO})_2$.^[1] ^[2] This hydrated salt is a versatile reagent in various chemical and industrial processes.^[3]

Quantitative Physical Properties

The key physical properties of manganese(II) acetate tetrahydrate are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	$\text{Mn}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$	[1] [4]
Molecular Weight	245.09 g/mol	[1] [4] [5]
Appearance	Light pink monoclinic crystals	[1] [6] [7]
Density	1.59 g/cm ³	[1] [4] [6] [7]
Melting Point	80 °C (176 °F; 353 K)	[1] [7] [8] [9]
Solubility in Water	~700 g/L at 20 °C	[1] [7]
pH	7.0 (50 g/L in H ₂ O at 20 °C)	[10]
Crystal System	Monoclinic	[10] [11] [12]
Space Group	P2 ₁ /c	[10] [11]

Quantitative Chemical Properties

The chemical characteristics and hazard information for manganese(II) acetate tetrahydrate are outlined below.

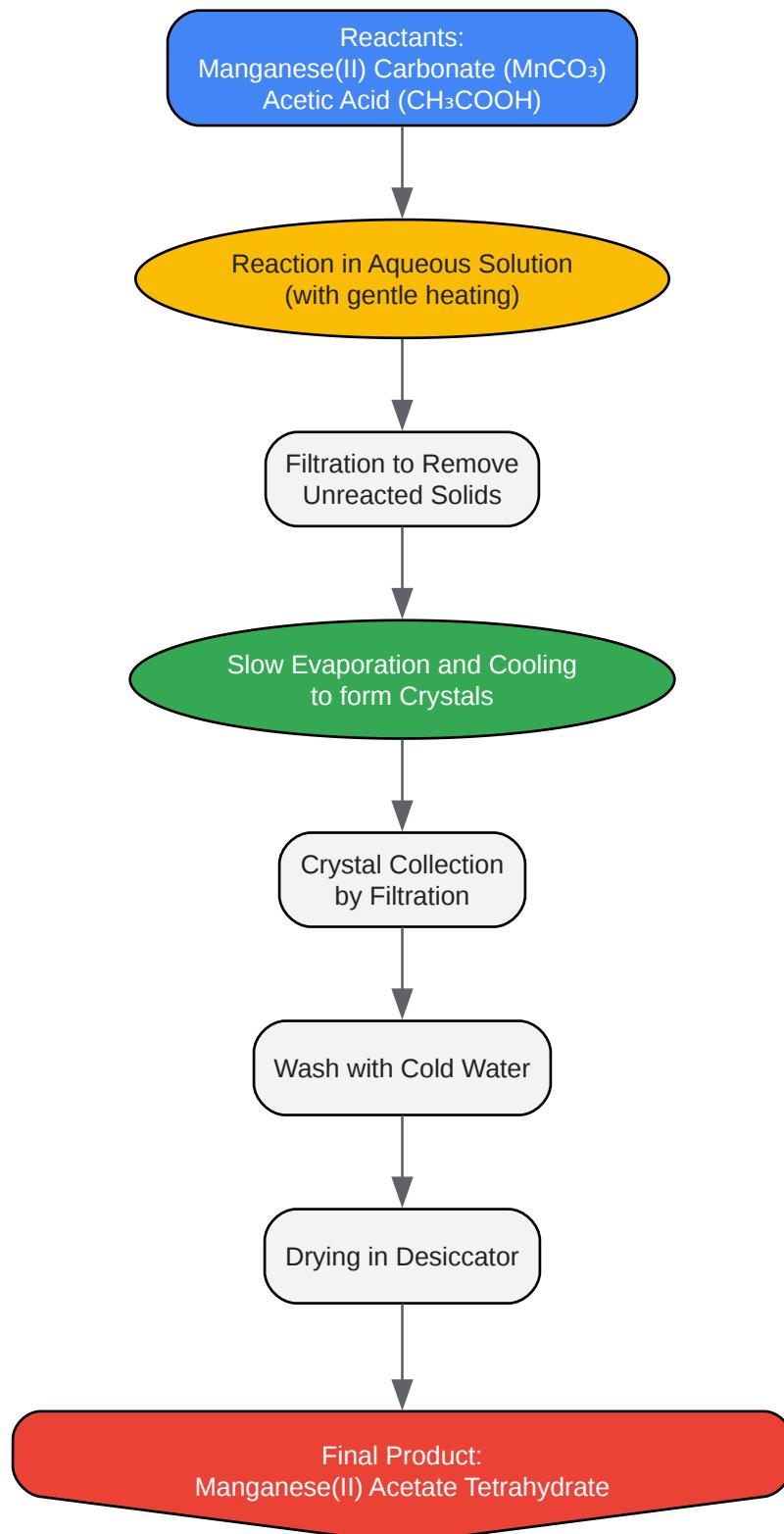
Property	Value	References
CAS Number	6156-78-1	[1] [4] [13]
EC Number	211-334-3	[14]
Purity	≥ 99%	[4]
LD ₅₀ (Oral, Rat)	2940 mg/kg	[1]
Flash Point	> 130 °C (266 °F; 403 K)	[1] [6]
Storage Temperature	Below +30°C	[10] [13]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of manganese(II) acetate tetrahydrate are provided below.

Synthesis of Manganese(II) Acetate Tetrahydrate

Manganese(II) acetate tetrahydrate can be synthesized through several laboratory routes.[\[2\]](#)


[\[12\]](#)[\[15\]](#) A common method involves the reaction of manganese(II) carbonate with acetic acid.

[\[1\]](#)[\[15\]](#)

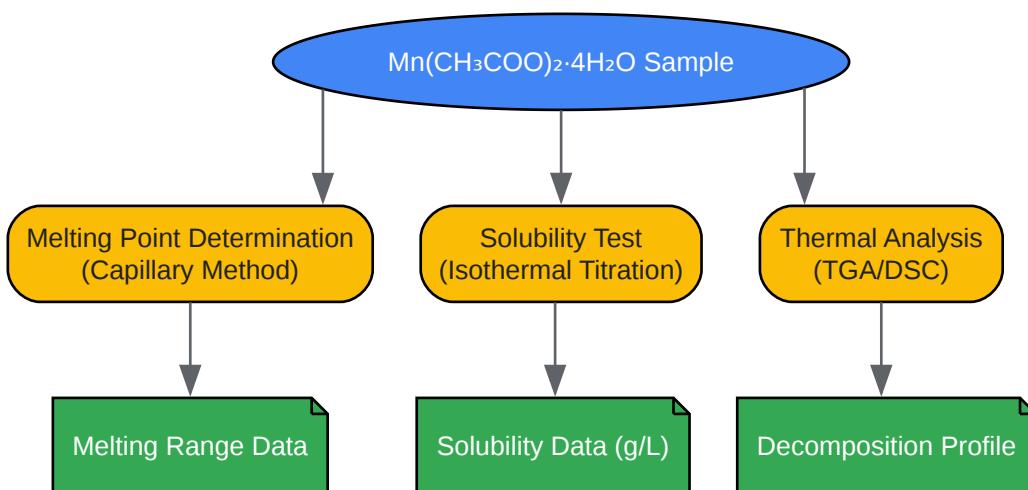
Protocol:

- React manganese(II) carbonate (MnCO_3) with a stoichiometric excess of acetic acid (CH_3COOH) in an aqueous solution.[\[15\]](#) The reaction proceeds as follows: $\text{MnCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{Mn}(\text{CH}_3\text{COO})_2 + \text{H}_2\text{O} + \text{CO}_2$ [\[1\]](#)[\[15\]](#)
- Gently heat the mixture to ensure the complete dissolution of the manganese carbonate.
- Filter the resulting solution to remove any unreacted solids.
- Allow the solution to cool and evaporate slowly at room temperature to facilitate the crystallization of manganese(II) acetate tetrahydrate.
- Collect the pale pink crystals by filtration and wash them with a small amount of cold water.[\[12\]](#)
- Dry the crystals in a desiccator.

Logical Flow for Synthesis of $\text{Mn}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for manganese(II) acetate tetrahydrate.


Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[16][17] The capillary method is a standard technique for this determination.[18][19]

Protocol:

- Finely powder a small sample of manganese(II) acetate tetrahydrate.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.[18]
- Place the capillary tube into a melting point apparatus.[16]
- Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point (80°C).[18]
- Then, reduce the heating rate to approximately 1-2°C per minute.[17]
- Record the temperature at which the substance first begins to melt (the initial melting point) and the temperature at which it becomes completely liquid (the final melting point). This range indicates the melting point. For a pure substance, this range is typically narrow.[16]

Experimental Workflow for Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining key physical properties.

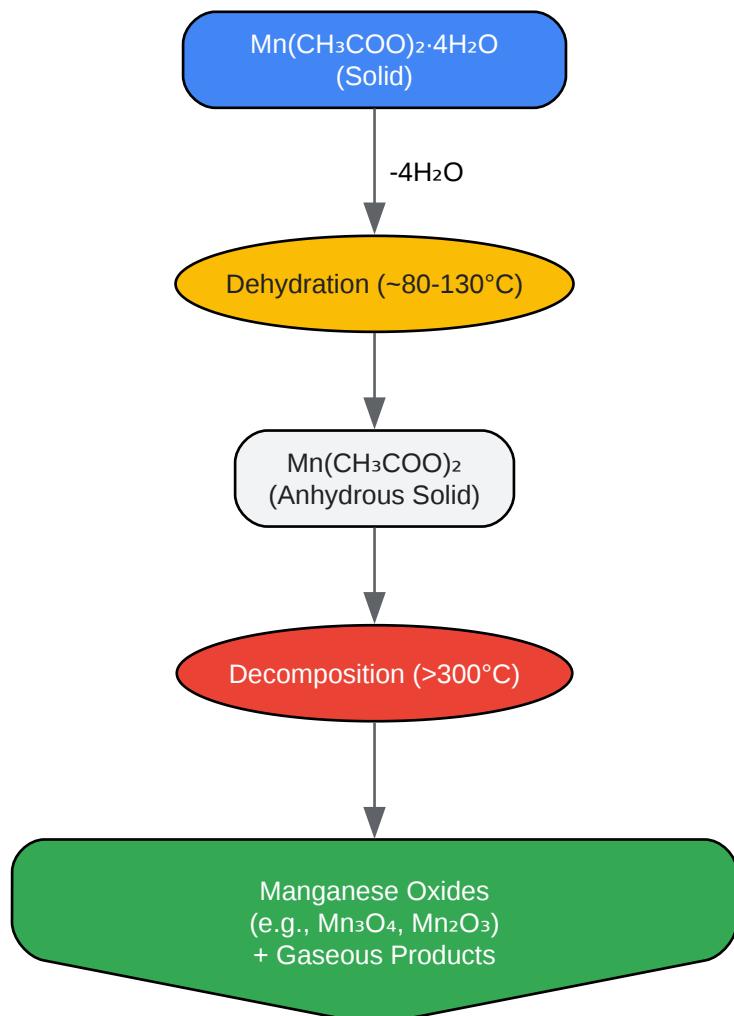
Solubility Determination

This protocol outlines a method to determine the solubility of manganese(II) acetate tetrahydrate in a given solvent at a specific temperature.[20][21]

Protocol:

- Measure a precise volume of the desired solvent (e.g., 100 mL of distilled water) into a beaker.
- Place the beaker in a constant temperature water bath and allow it to equilibrate.
- Weigh a known mass of manganese(II) acetate tetrahydrate.
- Add the solid to the solvent in small, pre-weighed increments, stirring continuously until the solid is fully dissolved.
- Continue adding the solid until a small amount remains undissolved, indicating that the solution is saturated.
- Stir the saturated solution for an extended period to ensure equilibrium is reached.
- Carefully filter the solution to remove the undissolved solid.
- Evaporate a known volume of the filtrate to dryness and weigh the remaining solid residue.
- Calculate the solubility in grams per liter (g/L) of the solvent.

Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)


TGA is used to study the thermal stability and decomposition of hydrated salts by measuring the change in mass as a function of temperature.[22][23][24]

Protocol:

- Calibrate the TGA instrument for temperature and mass.[25]

- Place a small, accurately weighed sample (typically 5-10 mg) of manganese(II) acetate tetrahydrate into the TGA sample pan.[25]
- Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).[23]
- Record the mass loss as a function of temperature. The dehydration of $\text{Mn}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$ occurs in steps, with the loss of water molecules.[10][26] The anhydrous form decomposes at higher temperatures.[15]
- Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. This allows for the determination of the number of water molecules lost and the decomposition products.[27]

Thermal Decomposition Pathway of $\text{Mn}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manganese(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Manganese(II) acetate tetrahydrate - Manganese acetate formula [ceramic-glazes.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Manganese acetate tetrahydrate | C₄H₁₄MnO₈ | CID 93021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MANGANESE DIACETATE - Ataman Kimya [atamanchemicals.com]
- 7. wholesale Manganese(II) acetate tetrahydrate Crystalline - FUNCMATER [funcmater.com]
- 8. manganese(II) acetate tetrahydrate [chemister.ru]
- 9. Manganese (II) Acetate Tetrahydrate - ProChem, Inc. [prochemonline.com]
- 10. MANGANESE(II) ACETATE TETRAHYDRATE CAS#: 6156-78-1 [m.chemicalbook.com]
- 11. [PDF] Crystal structure of manganese acetate tetrahydrate | Semantic Scholar [semanticscholar.org]
- 12. Manganese(II) acetate - Crystal growing [en.crystals.info]
- 13. chembk.com [chembk.com]
- 14. americanelements.com [americanelements.com]
- 15. grokipedia.com [grokipedia.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. SSERC | Melting point determination [sserc.org.uk]
- 18. thinksrs.com [thinksrs.com]
- 19. mt.com [mt.com]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. quora.com [quora.com]
- 22. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 23. thermalsupport.com [thermalsupport.com]
- 24. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Mn(CH₃COO)₂·4H₂O]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2609459#physical-and-chemical-properties-of-mn-ch3coo-2-4h2o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

